NaFluo

Overview

Description

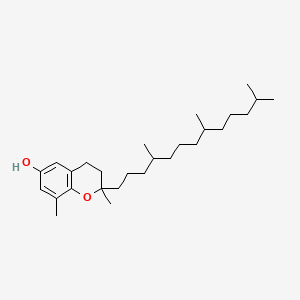

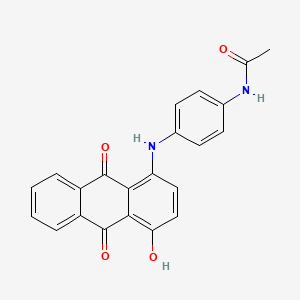

NaFluo is a useful research compound. Its molecular formula is C20H10Na2O5 and its molecular weight is 376.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Fluorescein Sodium, also known as MFCD00167039, 3’,6’-Dihydroxy-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one, disodium salt, DTXSID9025328, NaFluo, Uranine (sodium), or CAS-518-47-8, is a compound with a wide range of applications, particularly as a fluorescent tracer .

Target of Action

Fluorescein Sodium does not have a specific biological target. Instead, it is used as a diagnostic tool due to its unique properties. It is a fluorescent compound that emits light when excited, making it useful for visualizing certain biological structures or processes .

Mode of Action

Fluorescein Sodium dissolves easily in aqueous alkaline solutions and reacts to cobalt blue light at 465 to 490 nm, fluorescing as brilliant green at 520 to 530 nm . This property allows it to be used as a tracer in various applications, including medical diagnostics and environmental studies .

Pharmacokinetics

Fluorescein Sodium is typically administered topically or intravenously. Once in the body, approximately 80% of the dye is bound to plasma proteins, mainly albumin . The dye is metabolized by both the liver and the kidneys and is excreted in the urine within 24 to 36 hours .

Result of Action

The primary result of Fluorescein Sodium’s action is the production of a strong green fluorescence when excited by light in the blue spectrum . This fluorescence can be detected and measured, providing valuable information about the area where the compound has been applied.

Action Environment

The action of Fluorescein Sodium can be influenced by various environmental factors. For example, the intensity of its fluorescence can be affected by the pH of the solution it is in . Additionally, its fluorescence can be quenched by certain substances, such as iodide ions .

Biochemical Analysis

Biochemical Properties

MFCD00167039 is used as a fluorescent tracer . It has been utilized in studies as a drug model . It is soluble in water , making it suitable for use in various biochemical reactions. The compound interacts with proteins, serving as a fluorescent labeling reagent . The nature of these interactions is largely dependent on the specific proteins and the conditions of the biochemical reaction.

Cellular Effects

The effects of MFCD00167039 on cells are primarily related to its function as a fluorescent tracer . It can be used to study various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . The compound’s fluorescence allows for the visualization of these processes, providing valuable insights into cell function.

Molecular Mechanism

At the molecular level, MFCD00167039 exerts its effects through its interactions with biomolecules. As a fluorescent tracer, it binds to proteins and can be used to track their movements and interactions within the cell . This can provide information about enzyme activity, changes in gene expression, and other molecular processes .

Temporal Effects in Laboratory Settings

The effects of MFCD00167039 can change over time in laboratory settings. Information on the compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of MFCD00167039 can vary with different dosages in animal models

Properties

IUPAC Name |

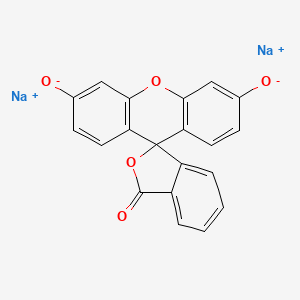

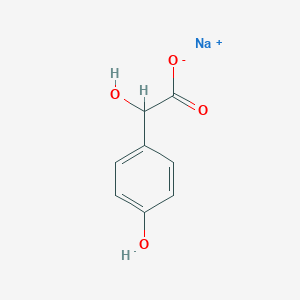

disodium;3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12O5.2Na/c21-11-5-7-15-17(9-11)24-18-10-12(22)6-8-16(18)20(15)14-4-2-1-3-13(14)19(23)25-20;;/h1-10,21-22H;;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGPLGPBQJOQFJS-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)[O-])OC5=C3C=CC(=C5)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H10Na2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9025328 | |

| Record name | Fluorescein sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518-47-8 | |

| Record name | Fluorescein sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![sodium;1-amino-4-[3-(benzamidomethyl)-2,4,6-trimethylanilino]-9,10-dioxoanthracene-2-sulfonate](/img/structure/B7824824.png)

![N-[3-(Diethoxymethylsilyl)propyl]-1,2-ethanediamine](/img/structure/B7824855.png)